REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[O:19]C)[N:3]=1.NC1N=C(N)N=[C:24]([C:29]2[CH:38]=[CH:37][C:36]3C(=CC=CC=3)[C:30]=2[O:39]CC2C=CC=CC=2)[N:23]=1>>[NH2:1][C:2]1[N:7]=[C:6]([NH:8][C:30](=[O:39])[C:29]2[CH:38]=[CH:37][CH:36]=[N:23][CH:24]=2)[N:5]=[C:4]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[OH:19])[N:3]=1
|
Name
|
2,4-diamino-6-(1-methoxy-2-naphthyl)-s-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)N)C1=C(C2=CC=CC=C2C=C1)OC
|
Name
|
2,4-diamino-6-(1-benzyloxy-2-naphthyl)-s-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)N)C1=C(C2=CC=CC=C2C=C1)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)NC(C1=CN=CC=C1)=O)C1=C(C2=CC=CC=C2C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |